molecular formula C8H10O3S B1634244 Methoxymethyl phenyl sulfone CAS No. 15251-78-2

Methoxymethyl phenyl sulfone

Cat. No.: B1634244
CAS No.: 15251-78-2
M. Wt: 186.23 g/mol
InChI Key: MZIVRTQIEKRAPI-UHFFFAOYSA-N
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Description

Methoxymethyl phenyl sulfone is an organic compound with the molecular formula C8H10O3S. It is characterized by the presence of a sulfone group (SO2) attached to a phenyl ring and a methoxymethyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

Methoxymethyl phenyl sulfone is a chemical compound that primarily targets the benzylic position of organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various chemical reactions .

Mode of Action

The interaction of this compound with its targets involves a process known as the Meisenheimer rearrangement . In this process, this compound undergoes a transformation from methoxymethyl phenyl sulfoxide to methoxymethyl benzenesulfenate . This rearrangement is a key step in the compound’s mode of action .

Biochemical Pathways

The biochemical pathways affected by this compound involve the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s physical properties, such as its melting point and density, have been reported . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The result of this compound’s action is the formation of this compound from methoxymethyl phenyl sulfoxide . This transformation occurs through solvent-free permanganate oxidation .

Biochemical Analysis

Biochemical Properties

Methoxymethyl phenyl sulfone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling by modulating the activity of signaling proteins, thereby affecting cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their activity. This binding often involves interactions with the active sites or regulatory regions of these biomolecules, resulting in changes in their conformation and function. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which this compound can cause significant changes in cellular function and metabolism. High doses can lead to toxicity, including damage to cellular structures and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of important biomolecules, thereby affecting overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its activity and function, as its localization within cells can determine its access to target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, endoplasmic reticulum, or other organelles, where it can interact with specific proteins and enzymes. This localization is essential for its role in regulating cellular processes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethyl phenyl sulfone can be synthesized through the oxidation of methoxymethyl phenyl sulfide. This oxidation is typically carried out using permanganate as the oxidizing agent under solvent-free conditions . The reaction proceeds smoothly, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: Methoxymethyl phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acids or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to sulfide or sulfoxide.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) is commonly used as the oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkoxides or amines are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Methoxymethyl phenyl sulfide or methoxymethyl phenyl sulfoxide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methoxymethyl phenyl sulfone has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving sulfones.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.

Comparison with Similar Compounds

Methoxymethyl phenyl sulfone can be compared with other similar compounds, such as:

    Methoxymethyl phenyl sulfide: The precursor to this compound, which lacks the sulfone group and has different reactivity.

    Methoxymethyl phenyl sulfoxide: An intermediate oxidation state between sulfide and sulfone, with distinct chemical properties.

    Methyl phenyl sulfone: A simpler sulfone compound without the methoxymethyl group, used in similar applications but with different reactivity.

Uniqueness: this compound is unique due to the presence of both the methoxymethyl and sulfone groups, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

IUPAC Name

methoxymethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-11-7-12(9,10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIVRTQIEKRAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15251-78-2
Record name Methoxymethyl Phenyl Sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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